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Compound of Interest

Compound Name: (8,4-Diaminophenyl)methanol
CAS No.: 63189-98-0
Cat. No.: B1315401
Get Quote
. J

Topic: Physicochemical Profiling, Synthesis, and Analytical Validation of (3,4-
Diaminophenyl)methanol Principal Parameter: Molecular Weight (138.17 g/mol )

Executive Summary

(3,4-Diaminophenyl)methanol (CAS: 63189-98-0) is a critical aromatic diamine intermediate
used primarily in the synthesis of functionalized benzimidazoles and high-performance
polymers (polybenzimidazoles). Its molecular weight of 138.17 g/mol serves as the
fundamental stoichiometric anchor for these polymerizations, where precise molar equivalence
is required to achieve high molecular weights.

This guide provides a comprehensive technical workflow for the synthesis, characterization,
and handling of this compound. It specifically addresses the challenges of oxidation sensitivity
inherent to electron-rich diamines and provides a self-validating analytical protocol to confirm
the molecular weight and purity.

Physicochemical Profile
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The following data points are essential for stoichiometric calculations and analytical method
development.

Property Value Notes

Average mass for

Molecular Weight 138.17 g/mol o
stoichiometry
] ) For High-Res Mass
Monoisotopic Mass 138.0793 Da
Spectrometry (HRMS)
Molecular Formula C7H10N20
CAS Number 63189-98-0
) ) ] Often brown/beige due to trace
Physical State Solid (Crystalline) o
oxidation
- Poor solubility in non-polar
Solubility DMSO, Methanol, Ethanol
solvents (Hexane)
] ] ) Protonation of the first amino
pKa (Conjugate Acid) ~4.6 (Predicted)
group
Highly sensitive to photo-
Storage -20°C, Inert Atmosphere

oxidation

Synthetic Pathway: Nitro-Reduction Protocol

The most reliable synthesis involves the catalytic hydrogenation of (3,4-dinitrophenyl)methanol.
This method minimizes side reactions compared to chemical reductions (e.g., Fe/HCI), which
can complicate purification due to metal waste.

Reaction Logic

The reduction proceeds via the stepwise hydrogenation of the nitro groups. The molecular
weight shifts from 198.13 g/mol (Dinitro precursor) to 138.17 g/mol (Diamine product), a mass
loss of ~60 Da corresponding to the loss of four oxygen atoms and gain of four hydrogen atoms
(net change).
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Experimental Protocol (Hydrogenation)

e Precursor: (3,4-Dinitrophenyl)methanol (10.0 mmol, 1.98 g)
e Catalyst: 10% Pd/C (10 wt% loading, 200 mg)

e Solvent: Methanol (anhydrous, 50 mL)

o Atmosphere: Hz (Balloon pressure or 1-3 bar in Parr shaker)
Step-by-Step Procedure:

o Dissolution: In a flame-dried round-bottom flask, dissolve the dinitro precursor in methanol.
Degas with Argon for 10 minutes.

o Catalyst Addition:Caution: Pd/C is pyrophoric. Add the catalyst carefully under an Argon
stream.

» Hydrogenation: Purge the system with Hz three times. Stir vigorously at Room Temperature
(RT) for 4—6 hours.

e Monitoring: Monitor via TLC (10% MeOH in DCM). The starting material (UV active, yellow)
will disappear; the product (UV active, stains purple with Ninhydrin) will appear at a lower Rf.

o Workup: Filter the mixture through a Celite pad under Argon (do not let the catalyst dry out in
air).

« |solation: Concentrate the filtrate in vacuo at <40°C. The product is often an off-white to pale
brown solid.

 Yield Check: Theoretical yield is 1.38 g.

Synthesis Workflow Diagram

Start: (3,4-Dinitrophenyl)methanol

Dissolve in MeOH Add 10% Pd/C eduction YGIGLERELNGEN ~ Remove Celite Filtration oncentrate End: (3,4-Diaminophenyl)methanol
MW: 198.13 g/mol Degas (Ar) (Pyrophoric Caution) RT, 4-6 Hours (Inert Atmosphere) MW: 138.17 g/mol
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Figure 1: Catalytic hydrogenation workflow transforming the dinitro precursor to the target
diamine.

Analytical Characterization & MW Validation

Validating the molecular weight is the primary method for confirming successful synthesis and
purity.

Mass Spectrometry (ESI-MS)

e Technique: Electrospray lonization (Positive Mode).
e Target lon: [M+H]*
o Expected Value: 139.18 m/z.

« Interpretation: A clean peak at 139.18 confirms the integral structure. Peaks at 169 (nitroso
intermediate) or 199 (unreacted starting material) indicate incomplete reduction.

Nuclear Magnetic Resonance (*H-NMR)

e Solvent: DMSO-ds (CDClIs is often too non-polar).

» Key Signals:
o ~4.3 ppm (s, 2H): Benzylic -CHz- protons (confirming the methanol group remains intact).
o ~4.5 ppm (br s, 4H): Amino -NH2z protons (exchangeable with D20).
o 6.3 —6.6 ppm (m, 3H): Aromatic protons (shielded relative to the nitro precursor).

Self-Validating Purity Logic

Use the following decision tree to determine if the material is suitable for downstream
applications (e.g., polymerization).
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Sample Analysis
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Sharp Multiplets Broad/Smudged

PASS: Suitable for ACTION: Recrystallize
Polymerization (EtOH/Ether)

Click to download full resolution via product page

Figure 2: Analytical decision matrix for validating compound purity based on Molecular Weight

and spectral data.

Application: Benzimidazole Synthesis[4][5][6][7]

The primary utility of (3,4-Diaminophenyl)methanol is its condensation with carboxylic acids
or aldehydes to form benzimidazoles. The molecular weight of the diamine (138.[1]17) dictates

the stoichiometry.
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General Reaction:

e Stoichiometry: 1:1 molar ratio.

e Mass Balance: The product MW will be
(loss of 2 water molecules).

Handling and Stability Standards

The amino groups at the 3,4-positions make this compound highly susceptible to oxidation,
forming quinoidal impurities (indicated by dark color).

o Storage: Store under Argon or Nitrogen at -20°C.
o Handling: Weigh quickly in air, but perform dissolution and reaction under inert atmosphere.

« Purification: If the compound turns dark brown, recrystallize from ethanol/ether or perform a
rapid silica plug filtration (though amine interaction with silica can be problematic; alumina is
often preferred).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. (3,4-Diaminophenyl)methanol | C7H10N20O | CID 12902832 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. 3,4-—_H/E FKFERN 97% | Sigma-Aldrich [sigmaaldrich.com]

3. Benzimidazole synthesis [organic-chemistry.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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